Rhamnetin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

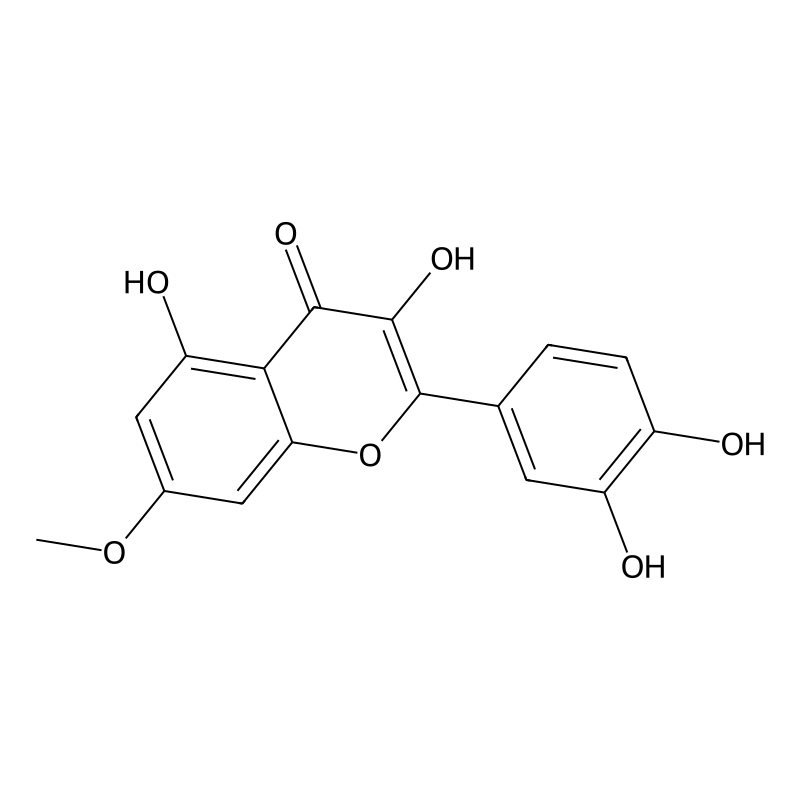

Rhamnetin is a naturally occurring flavonoid, specifically an O-methylated flavonol, characterized by its chemical structure: 2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-4H-chromen-4-one. It can be isolated from various plant sources, including cloves and certain fruits. Rhamnetin is known for its antioxidant properties and has been studied for its potential therapeutic applications in various diseases, particularly due to its anti-inflammatory and antimicrobial activities .

Rhamnetin exhibits significant biological activities:

- Antioxidant Activity: It acts as a potent antioxidant, combating oxidative stress by scavenging free radicals.

- Anti-inflammatory Effects: Rhamnetin has been shown to inhibit the production of pro-inflammatory cytokines and nitric oxide in various cell models. For instance, it reduced nitric oxide production by up to 95.7% at higher concentrations in LPS-stimulated macrophages .

- Antimicrobial Properties: Rhamnetin demonstrates antibacterial effects against pathogens such as Escherichia coli and Mycobacterium tuberculosis, making it a candidate for treating infections .

Rhamnetin can be synthesized through several methods:

- Natural Extraction: Isolated from plants like cloves or other flavonoid-rich sources.

- Chemical Synthesis: Synthetic routes often involve methylation of quercetin at the 7-position using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.

- Biotechnological Approaches: Utilizing microbial fermentation or plant cell cultures to produce rhamnetin through bioconversion processes.

These methods allow for the production of rhamnetin in various purities and yields depending on the desired application .

Rhamnetin has diverse applications across several fields:

- Pharmaceuticals: Due to its anti-inflammatory and antimicrobial properties, rhamnetin is being investigated for potential use in treating infections and inflammatory diseases.

- Nutraceuticals: As a dietary supplement, rhamnetin contributes to health benefits related to oxidative stress reduction.

- Cosmetics: Its antioxidant properties make it suitable for inclusion in skincare products aimed at combating skin aging and damage.

Research indicates that rhamnetin interacts with various biological targets:

- MAPK Pathway: Rhamnetin inhibits the phosphorylation of c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, which are critical in mediating inflammatory responses .

- Cytokine Production: It has been shown to reduce levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) in macrophages stimulated by pathogens .

These interactions highlight rhamnetin's potential as a therapeutic agent in inflammatory conditions.

Rhamnetin shares structural similarities with several other flavonoids. Below is a comparison with notable compounds:

| Compound | Structure Characteristics | Unique Features |

|---|---|---|

| Quercetin | 3,5,7-trihydroxyflavone | More hydroxyl groups; broader antioxidant activity |

| Isorhamnetin | O-methylated at position 3′ of ring B | Different receptor interactions due to methylation |

| Tamarixetin | 3,5,7-trihydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one | Similar anti-inflammatory effects but different source |

| Kaempferol | 3,5,7-trihydroxyflavone without methoxy group | Stronger antibacterial activity compared to rhamnetin |

| Luteolin | 3′,4′,5-trihydroxyflavone | Potent anti-inflammatory effects; different bioavailability |

Rhamnetin's unique O-methylation at position 7 distinguishes it from these similar compounds, influencing its biological activity and therapeutic potential.

| Plant Species | Rhamnetin Content (mg/g dry weight) | Biosynthetic Context | Enhancement Factor |

|---|---|---|---|

| Vernonia anthelmintica | 0.143 | Cell suspension culture | 9.4-fold with salicylic acid |

| Chrysanthemum indicum | Not specified | Flavone rutinoside biosynthesis | 13-fold increase in linarin |

| Chrysanthemum nankingense | Not specified | Flavone rutinoside biosynthesis | Not specified |

| Rhamnus petiolaris | Present | Natural occurrence | Natural baseline |

| Coriandrum sativum | Present | Natural occurrence | Natural baseline |

| Syzygium aromaticum | Present | Natural occurrence - cloves | Natural baseline |

| Prunus cerasus | Present | Natural occurrence - sour cherries | Natural baseline |

Enzymatic Methylation Mechanisms Involving O-Methyltransferases

The enzymatic methylation of flavonoids represents a critical modification reaction that generates structural diversity and enhances biological functionality [17]. O-methyltransferases constitute a specialized class of enzymes that catalyze the transfer of methyl groups from S-adenosyl-L-methionine to hydroxyl groups on flavonoid substrates [15] [17]. These enzymes demonstrate remarkable substrate specificity and regioselectivity, determining the precise positioning of methoxy groups on the flavonoid skeleton.

Poplar O-methyltransferase-7 (POMT7) from Populus deltoids exemplifies the efficiency of plant O-methyltransferases in rhamnetin biosynthesis [21] [25] [38]. This enzyme exhibits high affinity toward quercetin and converts more than 80 percent of substrate to the corresponding 7-methoxy compound within 24 hours when quercetin is provided at 70 micromolar concentrations [38]. The enzyme demonstrates broader substrate specificity, accepting apigenin, kaempferol, and luteolin as alternative substrates, though with varying conversion efficiencies [38].

The catalytic mechanism of POMT7 involves the formation of a ternary complex between the enzyme, S-adenosyl-L-methionine cofactor, and the flavonoid substrate [25]. Nuclear magnetic resonance spectroscopy analysis confirms that methylation occurs specifically at the 7-hydroxyl position of the flavonoid A-ring [38]. The regioselectivity arises from specific amino acid residues within the active site that position the substrate in a defined orientation relative to the methyl donor [25].

Citrus reticulata O-methyltransferase-2 (CrOMT2) represents another functionally characterized enzyme with multifunctional capabilities [17]. This enzyme catalyzes methylation at multiple positions including 3', 5', and 7-hydroxyl groups of flavonoids containing vicinal hydroxyl substitutions [17]. The substrate preference assays indicate that CrOMT2 favors polymethoxylated flavone-type substrates in vitro, providing biochemical evidence for its role in generating highly methylated flavonoids characteristic of citrus species [17].

Arabidopsis thaliana O-methyltransferase-1 (AtOMT1) demonstrates involvement in multiple biosynthetic pathways, including flavonol metabolism [37]. This enzyme displays enzymatic activity with 3'-O-methylation of quercetin, contributing to isorhamnetin production [37]. The enzyme also exhibits 3/5-O-methylation activity with various phenolic substrates, indicating its broad role in plant secondary metabolism [37].

The molecular basis of substrate specificity involves conserved catalytic residues and variable substrate-binding domains [37]. Class II O-methyltransferases typically contain 194Asp-196Gly-219Asp/Glu-220Arg/Leu/Gln-239Asp-240Met-253Lys-259Trp residues for S-adenosyl-L-methionine binding [37]. Catalytic residues at positions 257His-288Asp/Glu-318Glu/Val participate directly in the methylation reaction [37].

The kinetic parameters of O-methyltransferases vary significantly based on substrate structure and enzyme source [31]. For rhamnosyltransferase 78D1 from Arabidopsis thaliana, the maximum velocity (Vmax) and Michaelis constant (Km) for isorhamnetin are 0.646 units per milligram and 181 micromolar, respectively [31]. The enzyme maintains optimal activity at pH 7.0 and 45 degrees Celsius, with stability over the pH range of 6.5 to 8.5 [31].

Table 2: Enzymatic Methylation Mechanisms Involving O-Methyltransferases

| Enzyme | Substrate Specificity | Methylation Position | Conversion Efficiency | Cofactor Requirement |

|---|---|---|---|---|

| POMT7 (Populus deltoids) | Quercetin, apigenin, kaempferol, luteolin | 7-hydroxyl group | >80% within 24h at 70μM | S-adenosylmethionine |

| CrOMT2 (Citrus reticulata) | Flavones, flavonols (3',5',7 positions) | Multiple positions (3',5',7) | High activity with PMF substrates | S-adenosylmethionine |

| AtOMT1 (Arabidopsis thaliana) | Quercetin (3' position) | 3'-hydroxyl group | Active with quercetin | S-adenosylmethionine |

| MtIOMT7 (Medicago truncatula) | Naringenin (7 position) | 7-hydroxyl group | Produces isoformononetin | S-adenosylmethionine |

| CiRhaT-GD4 (Chrysanthemum indicum) | Flavone glucosides | 1,6-rhamnosylation | 100% molar conversion | UDP-rhamnose |

Heterologous Biosynthesis in Microbial Systems

Heterologous biosynthesis in microbial systems offers significant advantages for rhamnetin production, including circumvention of complex regulatory networks, utilization of non-pathogenic hosts, and establishment of controlled production environments [19] [22] [24]. The development of engineered microorganisms capable of producing rhamnetin addresses limitations associated with plant-based extraction methods and provides scalable alternatives for industrial applications.

Escherichia coli serves as the primary microbial host for rhamnetin biosynthesis through expression of plant O-methyltransferases [21] [23]. The optimization of rhamnetin production in Escherichia coli expressing POMT7 achieved titers of 111 milligrams per liter through systematic engineering approaches [21] [23]. The enhancement strategy involved subcloning POMT7 into four different expression vectors with varying copy numbers to identify optimal expression conditions [21] [23].

The metabolic engineering approach encompasses modification of the S-adenosylmethionine biosynthesis pathway to ensure adequate cofactor availability [21] [23]. S-adenosylmethionine serves as the essential methyl donor for the O-methyltransferase reaction, and its limited availability represents a significant bottleneck in heterologous systems [21] [23]. Engineering the cofactor biosynthesis pathway resulted in approximately 2-fold higher rhamnetin production compared to strains containing only POMT7 [21] [23].

Saccharomyces cerevisiae provides an alternative eukaryotic host system for flavonoid production, offering advantages in terms of post-translational modifications and cofactor metabolism [22] [24]. The yeast system demonstrates capability for producing flavonoid precursors at concentrations exceeding 1 gram per liter through cofactor recycling strategies [24]. The engineering approaches involve optimization of aromatic amino acid biosynthesis pathways and enhancement of NADPH availability [24].

Pseudomonas putida KT2440 represents a promising bacterial host for rhamnolipid biosynthesis, which shares biosynthetic components with rhamnetin production pathways [19] [20]. This organism demonstrates high tolerance to rhamnolipid concentrations and achieves production titers of 15 grams per liter for related glycolipid compounds [19]. The metabolic engineering strategies include deletion of competing pathways and optimization of precursor availability [19].

The three-enzyme cascade system developed for isorhamnetin-3-O-rhamnoside production demonstrates the potential for complex biosynthetic pathway reconstruction in Escherichia coli [31]. This system combines rhamnosyltransferase, sucrose synthase, and UDP-rhamnose synthase to achieve complete substrate conversion [31]. The optimized system produces 231 milligrams per liter of the target compound with 100 percent molar conversion efficiency [31].

Lactococcus lactis and Yarrowia lipolytica serve as additional host organisms for flavonoid production, offering food-grade status and enhanced safety profiles [24]. These systems provide alternatives for applications requiring stringent safety standards while maintaining the advantages of controlled microbial production [24].

The modular co-culture engineering approach addresses limitations of monoculture systems by distributing metabolic burden across multiple specialized strains [24]. This strategy reduces the biosynthesis labor on individual microbial strains and minimizes metabolic imbalances associated with complex pathway reconstruction [24].

Table 3: Heterologous Biosynthesis in Microbial Systems

| Microbial Host | Target Product | Production Titer | Optimization Strategy | Key Advantage |

|---|---|---|---|---|

| Escherichia coli (POMT7) | Rhamnetin from quercetin | 111 mg/L | S-adenosylmethionine pathway engineering | 2-fold increase vs control |

| Escherichia coli (rhamnosyltransferase) | Isorhamnetin-3-O-rhamnoside | 231 mg/L | Three-enzyme cascade system | 100% molar conversion |

| Saccharomyces cerevisiae | Naringenin precursors | >1 g/L (precursors) | Cofactor recycling | High titer production |

| Pseudomonas putida KT2440 | Rhamnolipid biosynthesis | 15 g/L (rhamnolipids) | Metabolic burden reduction | Non-pathogenic host |

| Lactococcus lactis | Flavonoid production | Varies | Pathway balancing | Food-grade organism |

Chemoenzymatic Synthesis Optimization Strategies

Chemoenzymatic synthesis represents a sophisticated approach that combines the specificity of enzymatic catalysis with chemical optimization strategies to achieve enhanced rhamnetin production [31] [33]. The development of optimized reaction conditions requires systematic investigation of multiple parameters including pH, temperature, substrate concentrations, enzyme ratios, and cofactor availability.

The three-enzyme cascade system for isorhamnetin-3-O-rhamnoside synthesis exemplifies advanced chemoenzymatic optimization [31]. The system incorporates rhamnosyltransferase 78D1, sucrose synthase GmSUS, and UDP-rhamnose synthase VvRHM-NRS in a coordinated reaction network [31]. Optimization studies revealed that the optimal enzyme ratio among these components is 57:50:375 micrograms per milliliter, with VvRHM-NRS representing the rate-limiting step [31].

Temperature optimization demonstrates the critical importance of thermostability considerations in multi-enzyme systems [31]. The optimal temperature for synergistic catalysis is 25 degrees Celsius, as higher temperatures significantly reduce production efficiency [31]. At 35 degrees Celsius, isorhamnetin-3-O-rhamnoside production decreases to 16 percent of maximum due to poor thermostability of VvRHM-NRS [31].

pH optimization reveals that the system achieves maximum activity at pH 7.5, which represents a compromise between the optimal pH values of individual enzymes [31]. The pH selection must accommodate all three enzymes while maintaining substrate stability and product formation efficiency [31].

Substrate concentration optimization addresses solubility limitations and enzyme saturation kinetics [31]. The production increases with isorhamnetin concentration from 0.1 to 0.5 millimolar, achieving maximum production of 0.25 millimolar in 15 hours [31]. Higher substrate concentrations do not provide additional benefits due to solubility constraints [31].

Solvent optimization involves the strategic use of dimethyl sulfoxide to enhance substrate solubility while maintaining enzyme activity [31]. The optimal dimethyl sulfoxide concentration is 10 percent by volume, as higher concentrations rapidly decrease production efficiency [31]. The solvent enhances isorhamnetin solubility, addressing poor water solubility that otherwise inhibits enzyme activity [31].

Cofactor optimization encompasses both initial concentrations and regeneration strategies [31]. The system requires 1 millimolar NAD+ for optimal cofactor recycling, while UDP concentrations must be carefully controlled to avoid product inhibition [31]. The accumulation of UDP in the reaction system inhibits enzyme activity, necessitating strategies to maintain low UDP concentrations [31].

Reaction time optimization reveals distinct phases of production efficiency [31]. The specific productivity reaches 4.5 milligrams per liter per hour during the first hour, increasing to 9.86 milligrams per liter per hour over reaction times of 1 to 3 hours [31]. Extended reaction times show declining productivity due to product inhibition, with rates decreasing to 0.65 milligrams per liter per hour over 48 to 72 hours [31].

Mechanochemistry and physical activation methods offer alternative optimization approaches for rhamnolipid synthesis [33]. Mechanochemical synthesis in planetary ball mills achieves 99 percent conversion in 2 hours without requiring organic solvents [33]. Ultrasound-assisted reactions significantly accelerate reaction rates, achieving nearly complete conversion in 1 hour [33].

The integration of sustainable techniques including microwave assistance and biomass-derived solvents enhances environmental compatibility [33]. The use of 2-methyltetrahydrofuran as a biomass-derived solvent improves reaction efficiency while enabling scale-up processes and biosolvent reuse [33].

Table 4: Chemoenzymatic Synthesis Optimization Strategies

| Parameter | Optimal Value | Production Rate | Critical Factor |

|---|---|---|---|

| pH Optimum | 7.5 | Maximum at pH 7.5 | Enzyme stability |

| Temperature Optimum | 25°C | 16% of max at 35°C | Thermostability of VvRHM-NRS |

| Substrate Concentration | 0.5 mM isorhamnetin | Saturated at 0.5 mM | Substrate solubility |

| Enzyme Ratio (78D1:GmSUS:VvRHM-NRS) | 57:50:375 μg/mL | Rate-limiting: VvRHM-NRS | Enzymatic balance |

| Reaction Time | 72 hours | 231 mg/L at 72h | Product inhibition |

| DMSO Concentration | 10% (v/v) | Inhibited >15% | Solvent tolerance |

| Cofactor (NAD+) Concentration | 1 mM | Required for cofactor recycling | Regeneration system |

Rhamnetin demonstrates a characteristic solubility profile typical of methylated flavonoids, exhibiting limited aqueous solubility while showing enhanced solubility in organic solvents. The compound is slightly soluble in hot water and hot alcohol, with improved dissolution observed under heated conditions [1]. The aqueous solubility limitation is attributed to the hydrophobic nature conferred by the methoxy group at position 7, which reduces the overall polarity compared to its parent compound quercetin.

Organic solvent compatibility reveals that rhamnetin achieves optimal solubility in dimethyl sulfoxide, reaching concentrations of approximately 20 milligrams per milliliter [2]. The compound also demonstrates solubility in hot phenol and freely dissolves in dilute alkaline solutions, producing an intense yellow coloration indicative of ionization under basic conditions [1]. For practical applications, rhamnetin maintains limited but measurable solubility in dimethyl sulfoxide:phosphate buffered saline mixtures at a 1:1 ratio, achieving approximately 0.5 milligrams per milliliter at physiological pH 7.2 [2].

The partition coefficient data indicates favorable lipophilicity characteristics, with an XLogP3 value of 1.9 [3], suggesting moderate lipophilic behavior suitable for membrane permeation. Computational studies reveal a logarithmic n-octanol/water distribution coefficient of 2.089 for rhamnetin derivatives [4], while predicted water solubility values indicate logS of -3.212 [5], confirming the limited aqueous solubility profile observed experimentally.

Topological polar surface area measurements establish 116 square angstroms [3], falling within the acceptable range for oral bioavailability according to Lipinski's rule of five criteria. The presence of four hydrogen bond donors and seven hydrogen bond acceptors [3] contributes to the solubility characteristics and influences the compound's interaction with biological membranes and target proteins.

Acid-Base Behavior and Tautomeric Equilibria

Rhamnetin exhibits distinctive acid-base behavior characterized by multiple ionizable hydroxyl groups that demonstrate pH-dependent dissociation patterns. The strongest acidic pKa value is 7.13 [6], while computational predictions suggest a pKa of 6.15 ± 0.40 [7], indicating moderate acidity under physiological conditions. At physiological pH, rhamnetin carries a net negative charge of -1 [6], reflecting the ionization state of the most acidic hydroxyl group.

The tautomeric equilibria in rhamnetin involve complex ring-chain rearrangements that significantly impact its chemical reactivity and biological activity. Under oxidative conditions, rhamnetin undergoes ring-chain tautomeric equilibrium leading to the formation of chalcan-trione intermediates [8]. This tautomeric transformation represents a critical pathway in the oxidative metabolism of the compound, potentially generating metabolites with altered biological properties.

Electrochemical studies reveal pH-dependent oxidation behavior, with the compound demonstrating reversible oxidation at the first potential followed by irreversible oxidation at more positive potentials [9]. In neutral and acidic solutions, rhamnetin undergoes two-electron, two-proton oxidation, while under alkaline conditions, the oxidation involves single-electron transfer [10]. This pH dependency reflects the ionization state changes of the hydroxyl groups and their influence on electron transfer processes.

The ortho-dihydroxy moiety in the B-ring (positions 3' and 4') represents the primary site for acid-base interactions and electrochemical activity. The presence of the 7-methoxy group influences the acid-base behavior by modulating the electron density distribution throughout the flavonoid structure, affecting the pKa values of the remaining hydroxyl groups compared to the parent compound quercetin.

Spectroscopic evidence supports the existence of multiple tautomeric forms, with UV-visible absorption maxima at 371 nanometers and 256 nanometers (log ε 4.41 and 4.40, respectively) [1] reflecting the electronic transitions associated with different tautomeric states and ionization forms.

Thermal Stability and Decomposition Kinetics

Rhamnetin demonstrates excellent thermal stability under moderate temperature conditions while exhibiting characteristic decomposition behavior at elevated temperatures. The compound maintains structural integrity at temperatures up to 75°C for 90 minutes without significant degradation [11]. However, exposure to 100°C for 60-90 minutes results in measurable thermal degradation, with stability decreasing proportionally to exposure duration [11].

The melting point range of 293-296°C coincides with the onset of thermal decomposition [1] [12], indicating that rhamnetin undergoes decomposition concurrent with melting. This thermal behavior is characteristic of flavonoid compounds containing multiple hydroxyl groups, where intramolecular hydrogen bonding contributes to thermal stability until decomposition temperatures are reached.

Decomposition kinetics studies reveal that thermal degradation follows temperature-dependent pathways. At moderate temperatures (≤75°C), rhamnetin exhibits minimal structural changes with retention of antioxidant activity. The thermal stability significantly decreases with increasing temperature, demonstrating first-order decomposition kinetics at temperatures approaching 100°C [11].

Storage stability investigations demonstrate that rhamnetin maintains good stability under refrigerated conditions (-18°C and 4°C) for extended periods up to 16 weeks. At room temperature storage, the compound retains approximately 81% of its original content after 16 weeks, indicating acceptable stability under ambient conditions [11].

The recommended storage temperature of 2-8°C [13] ensures optimal long-term stability for practical applications. Under these conditions, rhamnetin maintains its physicochemical properties and biological activity for at least 4 years [14] when properly stored under inert atmosphere and protected from light.

Thermal decomposition products have not been extensively characterized, but studies suggest that degradation may involve oxidative cleavage of the flavonoid ring system and demethylation reactions. The presence of the 7-methoxy group may provide some protection against thermal degradation compared to fully hydroxylated flavonoids through reduced susceptibility to oxidative ring-opening reactions.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 41 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 39 of 41 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Metabolism Metabolites

Wikipedia

Use Classification

Dates

Explore Compound Types